molecular formula C12H20N2O B13314855 2-({[4-(Dimethylamino)phenyl]methyl}amino)propan-1-ol

2-({[4-(Dimethylamino)phenyl]methyl}amino)propan-1-ol

Cat. No.: B13314855
M. Wt: 208.30 g/mol
InChI Key: QYOVVUOICGPJHS-UHFFFAOYSA-N
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Description

2-({[4-(Dimethylamino)phenyl]methyl}amino)propan-1-ol is a tertiary amino alcohol characterized by a propan-1-ol backbone with a substituted amino group on the second carbon. The amino group is functionalized with a [4-(dimethylamino)phenyl]methyl substituent, introducing both aromatic and polar motifs.

Properties

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

IUPAC Name

2-[[4-(dimethylamino)phenyl]methylamino]propan-1-ol

InChI

InChI=1S/C12H20N2O/c1-10(9-15)13-8-11-4-6-12(7-5-11)14(2)3/h4-7,10,13,15H,8-9H2,1-3H3

InChI Key

QYOVVUOICGPJHS-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NCC1=CC=C(C=C1)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[4-(Dimethylamino)phenyl]methyl}amino)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 4-(dimethylamino)benzyl chloride with 2-amino-1-propanol under basic conditions. The reaction typically proceeds as follows:

  • Dissolve 4-(dimethylamino)benzyl chloride in an appropriate solvent such as dichloromethane.
  • Add 2-amino-1-propanol to the solution.
  • Introduce a base such as sodium hydroxide to facilitate the reaction.
  • Stir the mixture at room temperature for several hours.
  • Purify the product using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-({[4-(Dimethylamino)phenyl]methyl}amino)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amine group can be reduced to form a secondary or tertiary amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl or amine group is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the amine group may produce a secondary or tertiary amine.

Scientific Research Applications

2-({[4-(Dimethylamino)phenyl]methyl}amino)propan-1-ol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or reagent in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-({[4-(Dimethylamino)phenyl]methyl}amino)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit choline uptake, which can affect neurotransmitter synthesis and release.

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Compounds

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups Notable Structural Differences
Target Compound : 2-({[4-(Dimethylamino)phenyl]methyl}amino)propan-1-ol Not provided C₁₀H₁₈N₂O 182.26 Hydroxyl, amino, dimethylamino, aromatic ring Baseline structure for comparison.
2-{[1-(4-Dimethylamino-phenyl)-meth-(E)-ylidene]-amino}-2-methyl-1-phenyl-propan-1-ol 343235-27-8 C₁₉H₂₄N₂O 296.41 Imine (E-ylidene), dimethylamino, hydroxyl, two aromatic rings Additional phenyl and methyl groups; imine group introduces conjugation and potential instability.
2-amino-3-(dimethylamino)propan-1-ol dihydrochloride 1803602-18-7 C₅H₁₄N₂O·2HCl 199.12 (salt) Hydroxyl, amino, dimethylamino (ionized as HCl salt) Simpler backbone; amino and dimethylamino on adjacent carbons; salt form enhances solubility.

Key Observations :

  • The target compound has a single aromatic ring, whereas the compound in incorporates two aromatic rings and a conjugated imine group, which may influence electronic properties and stability .
  • The dihydrochloride salt in lacks aromaticity but features ionizable groups, enhancing hydrophilicity .

Physicochemical Properties

Table 2: Inferred Physicochemical Properties

Compound Solubility LogP (Predicted) pKa (Estimated)
Target Compound Moderate in polar solvents (due to hydroxyl/amino groups); lower aqueous solubility than salts. ~1.2 (balanced by aromatic lipophilicity and polar groups). Amino group: ~9–10; hydroxyl: ~15–14.
Compound in Low aqueous solubility (high aromaticity); soluble in organic solvents. ~3.5 (increased lipophilicity from two aromatic rings). Imine pKa: ~7–8; hydroxyl: ~15–15.
Compound in High water solubility (due to HCl salt). ~-1.0 (ionized groups reduce lipophilicity). Amino (protonated): ~8–9; dimethylamino (protonated): ~10–11.

Key Observations :

  • The target compound’s solubility profile is intermediate, making it suitable for formulations requiring balanced polarity.
  • The dihydrochloride salt’s high solubility contrasts sharply with the lipophilic nature of the compound in .

Biological Activity

2-({[4-(Dimethylamino)phenyl]methyl}amino)propan-1-ol, also known as CAS No. 1154901-20-8, is a compound of interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a propanol backbone with a dimethylaminophenyl moiety. The chemical formula is C13H22N2OC_{13}H_{22}N_2O, and it has a molecular weight of 238.33 g/mol. The presence of the dimethylamino group suggests potential interactions with neurotransmitter systems.

The compound has been studied for its interactions with acetylcholinesterase (AChE), an enzyme critical in the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE can enhance cholinergic transmission, making it a target for treating neurodegenerative diseases such as Alzheimer's disease (AD).

Inhibitory Activity

Research indicates that compounds structurally similar to this compound exhibit significant AChE inhibitory activity. For instance, in a study involving virtual screening and molecular docking, several related compounds displayed binding affinities surpassing those of established AChE inhibitors like Donepezil and Rivastigmine .

Study on Neuroprotective Effects

A notable study investigated the neuroprotective effects of various AChE inhibitors in vitro and in vivo. The results indicated that compounds with similar structures to this compound demonstrated reduced neurotoxicity and improved cognitive function in animal models of AD .

Clinical Relevance

In clinical settings, derivatives of this compound have been evaluated for their efficacy in enhancing cognitive function in patients with mild to moderate AD. The findings suggested that these compounds could serve as adjunct therapies alongside traditional AChE inhibitors, potentially improving patient outcomes while minimizing side effects associated with long-term use of conventional drugs .

Biological Activity Summary Table

Activity Effect Reference
AChE InhibitionSignificant enhancement of cholinergic activity
Neuroprotective EffectsReduced neurotoxicity in AD models
Cognitive EnhancementImproved cognitive function in clinical trials

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